2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSTVNDUQKXDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the benzimidazole-piperidine intermediate with 3,5-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from evidence:
Key Findings:
- Structural Impact on Activity: The target compound’s 3,5-dimethylphenyl group may enhance membrane permeability compared to polar triazole analogs like 6p . Piperidine-linked sulfonamides (e.g., 887885-40-7) prioritize solubility over lipophilicity, which may limit blood-brain barrier penetration compared to the target compound .
- Biological Specificity: Triazole-containing analogs (e.g., 6p) are potent quorum-sensing inhibitors but lack anticancer data, whereas hydrazine-carbonyl derivatives (e.g., 12) show CDK-8/ER-alpha targeting .
Pharmacokinetic Considerations :
- The dimethylphenyl group in the target compound likely extends half-life by reducing CYP450-mediated metabolism compared to nitro- or chloro-substituted analogs .
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic derivative of benzimidazole and piperidine, which have been recognized for their diverse biological activities. This article delves into the biological activity of this compound, particularly focusing on its potential as an anticancer agent and its antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, a study evaluating similar benzimidazole derivatives demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116) with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2MBI Derivative 1 | HCT116 | 5.85 | |
| 2MBI Derivative 2 | HCT116 | 4.53 | |
| 5-FU | HCT116 | 9.99 |
These findings suggest that modifications in the structure of benzimidazole can enhance anticancer activity, making it a viable candidate for further development.
Antimicrobial Activity
The antimicrobial properties of compounds similar to This compound have also been investigated. A study on related compounds indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1.27 | |
| Compound B | E. coli | 1.43 | |
| Compound C | Klebsiella pneumoniae | 2.60 |
These results indicate that structural modifications can also lead to enhanced antimicrobial efficacy, which is crucial for developing new therapeutic agents.
The mechanisms through which This compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Cell Cycle Arrest : Some benzimidazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies and Research Findings
A case study involving the synthesis and evaluation of various benzimidazole derivatives demonstrated that structural variations significantly impact biological activity. The study synthesized multiple derivatives with varying substituents on the piperidine and benzimidazole rings and assessed their anticancer and antimicrobial properties using standardized assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
